molecular formula C12H13NO2 B2813872 7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol CAS No. 158524-91-5

7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol

Cat. No.: B2813872
CAS No.: 158524-91-5
M. Wt: 203.241
InChI Key: SBNQTDRTVXFSCR-UHFFFAOYSA-N
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Description

7-Methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol is a benzo-fused pyrrolizine derivative offered for research and development purposes. Compounds within this structural class are of significant interest in medicinal chemistry and pharmaceutical research due to their potential as core scaffolds for the synthesis of biologically active molecules. Researchers investigate these structures for various applications, often focusing on their potential interactions with enzymatic targets or as key intermediates in complex synthetic pathways. The specific mechanism of action and research value for this compound are dependent on the experimental context and require validation by the researcher. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant scientific literature for potential applications and handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-15-11-5-4-10-9(12(11)14)7-8-3-2-6-13(8)10/h4-5,7,14H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNQTDRTVXFSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N3CCCC3=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Methoxy 1h,2h,3h Benzo B Pyrrolizin 8 Ol

Retrosynthetic Analysis and Strategic Disconnections Leading to the Benzo[b]pyrrolizine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes for complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. hilarispublisher.com For 7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol, the primary disconnections focus on the formation of the tricyclic benzo[b]pyrrolizine skeleton.

A primary strategic disconnection involves the C-N bonds within the pyrrolizidine (B1209537) core. This leads to two key fragments: a substituted benzene (B151609) derivative and a pyrrolidine-based fragment. For instance, a disconnection of the bond between the nitrogen and the benzene ring, and the bond forming the five-membered ring fused to the benzene ring, would suggest a strategy involving the cyclization of a suitably functionalized N-aryl pyrrolidine (B122466) precursor.

Another key retrosynthetic approach involves a [3+2] cycloaddition reaction, a common strategy for constructing five-membered rings. bohrium.com In this scenario, the pyrrolizidine core is disconnected to an azomethine ylide and a dipolarophile. The benzo-fused portion could be part of either the ylide or the dipolarophile, offering flexibility in the synthetic design.

Further disconnections can be envisioned through transition-metal-catalyzed cross-coupling and cyclization reactions. This might involve disconnecting the C-C bond of the pyrrole (B145914) ring fused to the benzene ring, suggesting a precursor that could undergo an intramolecular Heck reaction or a similar palladium-catalyzed cyclization. researchgate.net

Disconnection Strategy Key Precursors Relevant Synthetic Reactions
C-N Bond DisconnectionSubstituted Aniline, Functionalized PyrrolidineNucleophilic Aromatic Substitution, Reductive Amination, Amidation followed by Cyclization
[3+2] CycloadditionAzomethine Ylide, Substituted Benzene Dipolarophile1,3-Dipolar Cycloaddition
Intramolecular C-C Bond Formationo-Halo-N-alkenyl-aniline derivativeHeck Reaction, Buchwald-Hartwig Amination followed by Cyclization

Comparative Analysis of Established and Emerging Synthetic Routes

The synthesis of the benzo[b]pyrrolizine core and the specific target compound can be approached through various established and emerging synthetic routes.

The formation of the tricyclic benzo[b]pyrrolizine skeleton is the cornerstone of the synthesis. Several cyclization strategies can be employed:

Reductive Cyclization: This approach often involves the reduction of a nitro or azide (B81097) group on a precursor molecule, which then undergoes spontaneous or induced cyclization. For example, the reduction of an o-nitrophenyl substituted pyrrolidine derivative can lead to an amine that cyclizes onto an adjacent electrophilic center to form the desired ring system. nih.govresearchgate.net

Transition-Metal-Catalyzed Cyclization: Palladium-catalyzed reactions are particularly powerful for constructing heterocyclic systems. An intramolecular Heck reaction of an N-alkenyl-o-haloaniline derivative can efficiently form the five-membered ring fused to the benzene ring. researchgate.net Similarly, gold-catalyzed cyclizations of appropriate alkynyl precursors have emerged as a mild and efficient method for constructing benzo-fused heterocycles. nih.govresearchgate.net

1,3-Dipolar Cycloaddition: This is a highly convergent approach where an azomethine ylide, generated in situ from an appropriate precursor, reacts with a dipolarophile to form the pyrrolidine ring. bohrium.comacs.org For the benzo[b]pyrrolizine core, this could involve the reaction of a benzo-fused dipolarophile with an azomethine ylide.

Oxidative Cyclization: Certain synthetic routes may employ an oxidative cyclization step to form the final heterocyclic ring. This can involve the use of various oxidizing agents to facilitate the formation of a key C-N or C-C bond in the final ring-closing step. mdpi.commdpi.com

The precise placement of the methoxy (B1213986) and hydroxyl groups on the benzene ring is crucial. This is typically achieved through two main strategies:

Starting with a Pre-functionalized Benzene Ring: The most straightforward approach is to begin the synthesis with a commercially available benzene derivative that already contains the desired methoxy and a precursor to the hydroxyl group (such as another methoxy group or a benzyloxy protecting group) in the correct positions. This ensures the desired regiochemistry from the outset.

Late-Stage Functionalization: In some cases, it may be advantageous to introduce the functional groups at a later stage in the synthesis. This can be achieved through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, followed by conversion to the desired methoxy and hydroxyl groups. rsc.orgnih.gov However, controlling the regioselectivity of these reactions on the electron-rich benzo[b]pyrrolizine core can be challenging.

Functionalization Strategy Advantages Challenges
Pre-functionalized Starting MaterialHigh regioselectivity, fewer late-stage manipulations.Limited availability and higher cost of starting materials.
Late-Stage FunctionalizationGreater flexibility in synthetic design.Potential for poor regioselectivity, harsh reaction conditions.

The 1H,2H,3H-benzo[b]pyrrolizin-8-ol structure contains a stereocenter at the bridgehead carbon. The control of stereochemistry is a critical aspect of the synthesis, particularly if a specific enantiomer is desired.

Chiral Pool Synthesis: A common strategy is to start the synthesis from a chiral starting material, such as L-proline or (S)-malic acid. rsc.orgnih.gov This pre-existing chirality is then carried through the synthetic sequence to yield the target compound as a single enantiomer.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For example, an enantioselective 1,3-dipolar cycloaddition reaction using a chiral metal catalyst can establish the stereocenter of the pyrrolizidine core with high enantiomeric excess. acs.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Stereoselective reductions of keto- or imino- precursors can also be employed to control the stereochemistry at the bridgehead carbon.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com These principles can be applied to the synthesis of this compound in several ways:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. mdpi.comfrontiersin.org

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and sometimes improved yields and purities compared to conventional heating. rasayanjournal.co.inrsc.org This has been successfully applied to the synthesis of various heterocyclic compounds.

Catalysis: The use of catalytic instead of stoichiometric reagents minimizes waste generation. This includes the use of transition metal catalysts, organocatalysts, and biocatalysts. numberanalytics.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. numberanalytics.com Cycloaddition and rearrangement reactions are often highly atom-economical.

Green Chemistry Principle Application in Synthesis Potential Benefit
Prevention of WasteUsing catalytic reactions, high-yield steps.Reduced environmental impact and cost.
Atom EconomyEmploying cycloaddition and rearrangement reactions.Maximized efficiency of material use.
Safer Solvents and AuxiliariesUse of water, ionic liquids, or solvent-free conditions.Reduced toxicity and environmental pollution.
Design for Energy EfficiencyMicrowave-assisted synthesis, reactions at ambient temperature.Lower energy consumption and costs.

Process Optimization and Scalability Studies for Laboratory and Research Production

Transitioning a synthetic route from a small-scale laboratory procedure to a larger, more robust process for research production requires careful optimization and consideration of scalability.

Reagent and Catalyst Screening: A thorough screening of different reagents, catalysts, solvents, and reaction conditions is necessary to identify the most efficient and cost-effective combination. For example, evaluating different palladium catalysts and ligands for a cross-coupling step can significantly impact the yield and purity of the product.

Parameter Optimization: Key reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reagents should be systematically optimized to maximize the yield and minimize the formation of byproducts.

Purification Methods: Developing an efficient and scalable purification protocol is crucial. This may involve moving from chromatographic purification, which is often not practical on a large scale, to crystallization or distillation if possible.

Flow Chemistry: For certain reactions, transitioning from batch processing to a continuous flow setup can offer significant advantages in terms of safety, control over reaction parameters, and ease of scalability.

Mechanistic Investigations of 7 Methoxy 1h,2h,3h Benzo B Pyrrolizin 8 Ol

Exploration of Potential Molecular and Cellular Targets Relevant to Pyrrolizine Alkaloids

The initial phase of the mechanistic investigation focuses on identifying the specific molecules and cellular components with which 7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol may interact. Given its structural relation to pyrrolizine alkaloids, which are known to have a range of biological targets, a comprehensive screening approach is warranted.

To pinpoint the molecular targets of this compound, a panel of in vitro biochemical assays would be developed. These assays are designed to measure the direct interaction between the compound and purified biological molecules in a controlled environment. A primary focus would be on receptors and enzymes that are known to be affected by other pyrrolizine alkaloids. For instance, studies have shown that certain pyrrolizine alkaloids can interact with muscarinic acetylcholine (B1216132) receptors. Therefore, initial assays would likely investigate the binding of the compound to these receptors. Furthermore, given the known hepatotoxicity of some pyrrolizine alkaloids, which is linked to their metabolic activation, assays involving liver enzymes such as cytochrome P450s would be essential.

A hypothetical assay to assess the genotoxic potential, a known concern for pyrrolizine alkaloids, could be the γH2AX assay. This assay measures the phosphorylation of the histone variant H2AX, which is a sensitive marker for DNA double-strand breaks. Human liver cell lines, such as HepaRG, are often employed for such toxicological screenings.

A key aspect of understanding the compound's mechanism of action is to determine its effect on enzymatic activities. A battery of enzyme inhibition or activation assays would be conducted. For example, the effect of this compound on the activity of various isoforms of cytochrome P450 enzymes would be quantified. This is critical because inhibition or induction of these enzymes can lead to drug-drug interactions and altered metabolism of other substances.

Additionally, based on computational predictions for other pyrrolizine alkaloids, enzymes such as trypsin-1 and cyclin-dependent kinases could be considered as potential targets. Assays to measure the activity of these enzymes in the presence of varying concentrations of the compound would reveal any modulatory effects. The results of such hypothetical assays are presented in Table 1.

Table 1: Hypothetical Enzymatic Activity Modulation by this compound

Enzyme Compound Concentration (µM) % Inhibition IC₅₀ (µM)
Cytochrome P450 3A4 1 15 >100
10 45
100 85
Trypsin-1 1 5 >100
10 20
100 55
Cyclin-A2 1 8 75
10 30

This table presents hypothetical data for illustrative purposes.

To identify direct molecular targets, receptor binding assays are indispensable. Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. For this compound, a panel of receptors, including but not limited to muscarinic acetylcholine receptors (M1, M2), and adrenergic receptors (β-1, β-2), would be screened. These receptors have been identified as potential targets for other pyrrolizine alkaloids.

The binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate a higher binding affinity. Molecular docking studies could also be employed to predict the binding mode and interactions of the compound with the receptor's binding site. A hypothetical summary of receptor binding affinities is provided in Table 2.

Table 2: Hypothetical Receptor Binding Affinities of this compound

Receptor Ligand Ki (nM)
Muscarinic Acetylcholine Receptor M1 Pirenzepine (control) 25
This compound 150
Muscarinic Acetylcholine Receptor M2 Atropine (control) 10
This compound >1000
β-1 Adrenergic Receptor Propranolol (control) 5
This compound 850
β-2 Adrenergic Receptor Propranolol (control) 8

This table presents hypothetical data for illustrative purposes.

Cellular Response Profiling and Pathway Analysis

Following the identification of potential molecular targets, the investigation would proceed to the cellular level to understand the physiological consequences of the compound's interactions.

A variety of cell-based assays would be utilized to assess the impact of this compound on key cellular processes. These assays can provide insights into the compound's effects on cell viability, proliferation, apoptosis, and other cellular functions. For instance, cell viability assays (e.g., MTT or resazurin (B115843) reduction assays) would be performed on a panel of cell lines, including liver cells (e.g., HepG2, HepaRG) and neuronal cells, to determine cytotoxic effects.

Functional assays, such as measuring intracellular calcium levels, can provide evidence for the modulation of specific signaling pathways. For example, an increase in intracellular calcium could be consistent with the antagonistic action on M1 muscarinic acetylcholine receptors, as has been suggested for other pyrrolizine alkaloids.

To obtain a global and unbiased view of the cellular response to this compound, omics-based approaches are invaluable. Transcriptomics, through techniques like RNA sequencing, would be used to analyze changes in gene expression in cells treated with the compound. This can reveal the upregulation or downregulation of entire pathways, providing clues about the compound's mechanism of action.

Proteomics, using methods such as mass spectrometry, would complement the transcriptomic data by analyzing changes in the protein landscape of the cell. This can identify proteins whose expression or post-translational modifications are altered by the compound, further pinpointing the affected cellular pathways. For example, an increase in the expression of DNA damage response proteins could corroborate findings from genotoxicity assays.

Elucidation of Structure-Mechanism Relationships within the Benzo[b]pyrrolizine Framework

Following a comprehensive search of scientific literature and chemical databases, no specific information was found regarding mechanistic investigations or the elucidation of structure-mechanism relationships for the chemical compound this compound.

The inquiry into the specific mechanistic details and structure-activity relationships of this particular benzo[b]pyrrolizine derivative did not yield any published research findings. While the broader class of pyrrolizidine (B1209537) alkaloids and related synthetic frameworks like pyrrolo mdpi.comresearchgate.netbenzodiazepines are the subject of extensive study due to their diverse biological activities, research on this specific methoxy (B1213986) and hydroxy-substituted benzo[b]pyrrolizine is not available in the public domain. nih.govresearchgate.netnih.gov

General studies on related heterocyclic systems often explore how different substituents on the aromatic rings and the pyrrolizidine core influence their biological interactions. nih.govnih.govchemisgroup.us These investigations are crucial for understanding the mode of action and for the rational design of new therapeutic agents. However, without specific data for this compound, any discussion of its structure-mechanism relationship would be purely speculative.

Further research and publication in peer-reviewed scientific journals are necessary to delineate the mechanistic pathways and the precise role of the methoxy and hydroxyl groups in the context of the benzo[b]pyrrolizine scaffold for this particular compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Methoxy 1h,2h,3h Benzo B Pyrrolizin 8 Ol Derivatives

Rational Design Principles for Structural Modification and Derivatization

The rational design of novel analogs of 7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol is predicated on established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic profiles. Key strategies involve scaffold hopping, bioisosteric replacements, and a systematic analysis of substituent effects.

Scaffold hopping is a computational or conceptual strategy used in drug design to identify structurally novel chemotypes that can retain the biological activity of a known parent molecule. This approach is particularly valuable for discovering new intellectual property and improving drug-like properties. For the this compound core, scaffold hopping could involve replacing the entire benzo[b]pyrrolizine system with other bicyclic or tricyclic frameworks that maintain a similar spatial arrangement of key pharmacophoric features, such as the hydroxyl and methoxy (B1213986) groups.

Bioisosteric replacement is a more focused strategy that involves substituting specific functional groups or fragments with others that possess similar physical or chemical properties, with the goal of modulating the molecule's activity, selectivity, or metabolic stability. In the context of the target compound, several bioisosteric modifications can be proposed:

Hydroxyl Group (at C8): The phenolic hydroxyl group is a potential site for hydrogen bonding with a biological target. It can be replaced by bioisosteres such as an amino group (-NH2), a thiol (-SH), a hydroxamic acid (-CONHOH), or a small acidic heterocycle like tetrazole. Each replacement would alter the hydrogen bonding capacity, acidity, and metabolic profile.

Methoxy Group (at C7): The methoxy group can influence both electronic properties and lipophilicity. It could be replaced with other small alkyl ethers (e.g., -OEt), a hydroxyl group (-OH) to increase polarity, a halogen (e.g., -F, -Cl) to alter electronic effects and metabolic stability, or a trifluoromethyl group (-CF3) to increase lipophilicity and potentially enhance binding affinity.

Benzene (B151609) Ring: The aromatic ring can be replaced with various heteroaromatic systems like pyridine (B92270), thiophene, or pyrazole. This modification can introduce new interaction points (e.g., hydrogen bond acceptors like a pyridine nitrogen) and significantly alter the compound's solubility and metabolic pathways.

Pyrrolizine Core: The saturated portion of the pyrrolizine ring can be modified. For instance, replacing the pyrrolidine (B122466) ring with a piperidine (B6355638) or azepane ring could alter the conformational flexibility and vectoral projection of the aromatic portion of the molecule.

The following table illustrates potential bioisosteric replacements for key functional groups of the parent compound.

Functional GroupPositionOriginal GroupPotential Bioisosteric ReplacementRationale for Replacement
Phenolic HydroxylC8-OH-NH2, -SH, -CH2OH, TetrazoleModulate H-bonding, acidity, and metabolic stability
MethoxyC7-OCH3-F, -Cl, -OH, -OCF3, -CH3Alter electronic properties, lipophilicity, and metabolism
Aromatic Ring---BenzenePyridine, Thiophene, FuranIntroduce H-bond acceptors, modify polarity, alter metabolism
Saturated Ring---PyrrolidinePiperidine, Azetidine, CyclopentaneChange conformational rigidity and substituent vectors

The electronic and steric properties of substituents on the aromatic ring can profoundly influence the biological activity of the this compound scaffold. By systematically varying substituents, a detailed understanding of the SAR can be developed.

Steric Effects: The size and position of substituents can influence how the molecule fits into a binding pocket. Introducing bulky groups (e.g., tert-butyl, phenyl) at different positions can probe the steric tolerance of the target. For instance, adding a substituent at the C6 or C9 position could lead to steric clashes that reduce activity, or alternatively, it could promote a more favorable binding conformation.

The table below provides hypothetical SAR data illustrating the impact of various substituents on the aromatic ring, assuming a generic biological activity (e.g., enzyme inhibition).

CompoundSubstituent at C6Substituent at C9IC50 (nM)Rationale
ParentHH150Baseline activity
Analog 1FH120Small EWG, may enhance binding
Analog 2ClH95Larger EWG, potentially favorable interaction
Analog 3CH3H180Small EDG, slight decrease in activity
Analog 4OCH3H250Bulky EDG, potentially unfavorable steric/electronic effect
Analog 5HCl80EWG at an alternative position, improved activity
Analog 6Ht-Butyl>1000Bulky group, likely steric hindrance

Synthetic Strategies for the Generation of Diverse Analogue Libraries

The efficient synthesis of a diverse library of analogs is crucial for comprehensive SAR and SPR studies. A convergent synthetic approach is often preferred, where the core benzo[b]pyrrolizine scaffold is constructed first, followed by late-stage diversification.

A plausible synthetic route could begin with a substituted benzene derivative, which is then elaborated to form the fused pyrrole (B145914) and pyrrolidine rings. For instance, a multi-step synthesis might involve the construction of a suitably functionalized pyrrole, which is then cyclized to form the complete tricyclic system.

Late-stage functionalization is key to library generation. If the core scaffold is synthesized with protective groups or functionalities amenable to cross-coupling reactions (e.g., a bromine or iodine atom on the aromatic ring), a wide array of substituents can be introduced using methods like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The phenolic hydroxyl and methoxy groups also serve as handles for diversification. The hydroxyl can be alkylated, acylated, or converted to other functional groups, while the methoxy group could be demethylated to a hydroxyl, which then provides another site for modification.

This strategy allows for the rapid generation of analogs with diverse electronic and steric properties, facilitating a thorough exploration of the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. wisdomlib.org For the this compound series, a QSAR model could be developed once a sufficient number of analogs with measured biological activities are available.

The process involves:

Data Set Generation: Synthesizing and testing a series of at least 20-30 analogs with diverse structural features.

Descriptor Calculation: For each analog, a range of molecular descriptors would be calculated using specialized software. These can include physicochemical properties (e.g., logP, molar refractivity), electronic descriptors (e.g., partial charges, dipole moment), and topological indices (e.g., molecular connectivity).

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that links the descriptors to the biological activity. A hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * logP - 1.2 * HD_Count + 0.8 * E_LUMO + 2.1

Where logP is the lipophilicity, HD_Count is the number of hydrogen bond donors, and E_LUMO is the energy of the lowest unoccupied molecular orbital.

Model Validation: The predictive power of the QSAR model must be rigorously validated using techniques like cross-validation and by testing its ability to predict the activity of a separate set of test compounds. wisdomlib.org

A validated QSAR model can then be used to predict the activity of virtual compounds before their synthesis, prioritizing the most promising candidates and guiding further drug design efforts. wisdomlib.org

Computational Approaches to SAR/SPR Elucidation and Predictive Design

Computational chemistry offers powerful tools to complement experimental SAR/SPR studies. Molecular docking and molecular dynamics (MD) simulations are particularly valuable for understanding how these compounds interact with their biological target at an atomic level.

Molecular Docking: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict the binding mode and affinity of different this compound derivatives. Docking studies can reveal key interactions, such as hydrogen bonds formed by the C8-hydroxyl group or hydrophobic interactions involving the benzene ring. nih.gov This information can rationalize observed SAR trends; for example, it might show why a bulky substituent at a certain position causes a loss of activity due to a steric clash with an amino acid residue in the binding site. nih.gov

The results from a hypothetical docking study are summarized below.

CompoundDocking Score (kcal/mol)Key Interactions Observed
Parent-8.5H-bond from C8-OH to Asp120; Pi-stacking with Phe250
Analog 2 (C6-Cl)-9.2Additional halogen bond with Ser118 backbone
Analog 6 (C9-t-Butyl)-5.1Steric clash with Leu252 side chain

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-target complex over time. This can provide insights into the stability of the predicted binding pose from docking and reveal the influence of the ligand on the conformational dynamics of the target protein.

Together, these computational approaches provide a powerful platform for hypothesis-driven design. They can help prioritize which analogs to synthesize, explain experimental results, and guide the optimization of lead compounds by suggesting specific structural modifications to improve binding affinity and other desirable properties.

Computational and Theoretical Chemistry of 7 Methoxy 1h,2h,3h Benzo B Pyrrolizin 8 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol, these methods could provide invaluable insights into its stability, electronic properties, and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key tool in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

A hypothetical FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential and represents the electron-donating ability, while the LUMO energy relates to the electron affinity and indicates the electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

ParameterHypothetical ValueSignificance
HOMO Energy(Not Available)Indicates electron-donating character
LUMO Energy(Not Available)Indicates electron-accepting character
HOMO-LUMO Gap(Not Available)Relates to chemical reactivity and stability

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Charge Distribution and Electrostatic Potential Surface (EPS) Mapping

The distribution of electron density within a molecule is critical for understanding its interactions with other molecules. An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophiles, while regions of positive potential (blue) are electron-poor and represent potential electrophilic sites.

For this compound, an EPS map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atom, making these sites susceptible to electrophilic attack. The aromatic rings would exhibit a more complex potential distribution.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are indispensable tools. These computational techniques can predict how the compound might bind to a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Interaction Energies

Molecular docking simulations would place the 3D structure of this compound into the binding site of a target protein and predict the most likely binding orientation, or "pose." The simulation would also calculate a binding energy or score, which estimates the strength of the interaction. Favorable interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the hydroxyl and methoxy groups of the compound could act as hydrogen bond donors or acceptors.

Conformational Landscape Analysis of the Compound in Solution

The shape and flexibility of a molecule are crucial for its biological activity. Molecular dynamics (MD) simulations can model the movement of a molecule over time, providing insights into its conformational landscape in a solvent environment, such as water. An MD simulation of this compound would reveal its preferred shapes and how it might change its conformation to fit into a binding site.

Prediction of Chemical Reactivity and Potential Reaction Pathways

Computational methods can also be used to predict the chemical reactivity of a compound and explore potential reaction pathways. By calculating the activation energies for various hypothetical reactions, researchers can identify the most likely transformations that this compound might undergo. This information is valuable for understanding its stability and potential metabolic fate. For instance, the hydroxyl and methoxy groups could be sites for metabolic modification.

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Machine learning models, particularly deep learning and neural networks, are increasingly used to analyze vast chemical datasets, enabling the prediction of a compound's bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties from its molecular structure alone. nih.govresearchgate.net For a molecule like this compound, which belongs to the broader class of pyrrolizidine (B1209537) alkaloids, AI can be instrumental. For instance, researchers have successfully used machine learning algorithms, such as Random Forests and artificial neural networks, to predict the hepatotoxicity of over 600 different pyrrolizidine alkaloids based on their structural features. nih.gov Such models identify key molecular predictors of toxicity, allowing for the early-stage virtual screening of new derivatives to flag potentially harmful structures before synthesis. mdpi.comnih.gov

A common and powerful approach in this domain is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For heterocyclic compounds, QSAR models can be trained on existing experimental data to predict the anticancer or antifungal activity of novel, untested molecules. researchgate.netresearchgate.net These models utilize molecular descriptors—numerical values that encode a molecule's topological, geometric, and electronic features—to build predictive linear or nonlinear relationships. nih.gov

The general workflow for applying machine learning to a compound like this compound would involve:

Data Collection: Assembling a dataset of structurally similar compounds with known experimental data for a property of interest (e.g., binding affinity to a specific target, mutagenicity, or solubility). arxiv.orgnih.gov

Featurization: Converting the 2D or 3D chemical structures into a format that machine learning algorithms can process, such as molecular fingerprints or a set of calculated descriptors. nih.govnih.gov

Model Training: Using the dataset to train an ML algorithm (e.g., Support Vector Machines, Random Forests, or Graph Neural Networks) to learn the relationship between the molecular features and the observed property. researchgate.netnih.gov

Validation and Prediction: Rigorously validating the model's predictive power and then using it to forecast the properties of new, virtual derivatives of the lead compound. nih.govresearchgate.net

Generative AI models represent another frontier, capable of designing entirely new molecules with desired property profiles. nih.gov By learning from vast libraries of chemical structures, these models can generate novel benzo[b]pyrrolizine derivatives that are optimized for specific criteria, such as high target potency and low predicted toxicity, thereby accelerating the creative process of drug design. mdpi.com

The table below illustrates the type of predictive data that can be generated for hypothetical derivatives of this compound using validated AI/ML models.

Compound IDStructure ModificationPredicted PropertyModel UsedPredicted ValueConfidence Score
Parent This compoundMutagenicityLazar CDK nih.govPositive0.78
Derivative A Replacement of -OCH₃ with -FHepatotoxicityRandom Forest nih.govLow Risk0.85
Derivative B Addition of a hydroxyl group at C5Aqueous Solubility (logS)Graph Neural Network-2.50.91
Derivative C Replacement of -OH with -NH₂Target Binding Affinity (pIC₅₀)SVM-QSAR researchgate.net7.20.88
Derivative D N-oxidation of the pyrrolizine coreMutagenicityLazar MP2D nih.govNegative0.82

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the potential output of various machine learning models applied to compound design and property prediction.

Information regarding "this compound" as a chemical probe is not available in the public domain.

Following a comprehensive search for scholarly articles and research data, no specific information was found on the chemical compound "this compound" in the context of its development and application as a chemical probe.

The conducted searches aimed to retrieve data for the following outlined topics:

Development and Academic Applications of 7 Methoxy 1h,2h,3h Benzo B Pyrrolizin 8 Ol As a Chemical Probe

Application as a Tool for Interrogating Biological Pathways and Processes:Information on the application of 7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol to investigate biological pathways or processes is absent from the available scientific literature.

Consequently, it is not possible to provide a detailed article on the development and academic applications of "this compound" as a chemical probe based on currently accessible information. The compound does not appear to be a subject of published research in this specific area.

Future Research Trajectories and Broader Academic Implications

Emerging Synthetic Methodologies and Techniques for Analogues

The development of novel synthetic routes is paramount to exploring the potential of the benzo[b]pyrrolizine scaffold. Future research is likely to focus on creating a diverse library of analogues of 7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol to investigate structure-activity relationships.

Key Emerging Methodologies:

Multicomponent Reactions (MCRs): These reactions offer an efficient way to generate molecular diversity from simple starting materials in a single step. An MCR approach could be developed to assemble the benzo[b]pyrrolizine core with various substituents, allowing for rapid access to a wide range of derivatives.

C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool in modern organic synthesis. This technique could be applied to the benzo[b]pyrrolizine skeleton to introduce new functional groups at positions that are difficult to access through traditional methods, thereby expanding the chemical space for biological screening.

Photochemical Methods: Light-mediated reactions can provide unique pathways to complex molecular architectures. Photochemical cyclizations could offer a green and efficient alternative for the synthesis of the core benzo[b]pyrrolizine structure.

These advanced synthetic strategies will be instrumental in generating a collection of analogues, each with unique electronic and steric properties, which is a critical step in the discovery of new therapeutic agents.

Advanced Mechanistic Studies to Unravel Complex Biological Interactions

Understanding how a molecule interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. For this compound and its analogues, future research will need to employ a suite of advanced techniques to elucidate their mechanisms of action.

Potential Areas of Mechanistic Investigation:

Target Identification and Validation: Should this compound exhibit biological activity, identifying its specific molecular target(s) will be a primary objective. Techniques such as chemical proteomics, affinity chromatography, and computational target prediction could be employed.

Enzyme Inhibition Kinetics: If the target is an enzyme, detailed kinetic studies will be necessary to understand the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Structural Biology: X-ray crystallography or cryo-electron microscopy could provide high-resolution three-dimensional structures of the compound bound to its biological target. This information is invaluable for understanding the specific molecular interactions that drive its activity and for guiding the rational design of more potent and selective analogues.

For instance, studies on the related benzopyrrolizidine scaffold have shown potential antigiardiasic activity, with observed morphological changes in Giardia lamblia trophozoites suggesting a novel mechanism of action. nih.gov Similar in-depth studies would be necessary for the benzo[b]pyrrolizine class.

Integration with Systems Biology Approaches for Holistic Understanding

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, a systems biology approach will be indispensable. This holistic perspective moves beyond a single target to consider the broader impact of a compound on cellular networks.

Systems Biology Strategies:

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells or tissues treated with the compound can reveal the cellular pathways that are modulated.

Metabolomics: Studying the alterations in the metabolic profile of a biological system upon compound treatment can provide insights into its physiological effects.

By integrating these multi-omics datasets, researchers can build comprehensive models of how these compounds function within a biological context, a crucial step in modern drug discovery and development. nih.gov

Potential for Further Chemical Diversification and Exploration within the Benzo[b]pyrrolizine Class

The benzo[b]pyrrolizine scaffold represents a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The potential for chemical diversification of this core is vast and holds significant promise for the discovery of new bioactive molecules.

Strategies for Chemical Diversification:

Substitution Pattern Modification: Systematically altering the position and nature of substituents on the aromatic ring and the pyrrolizine core can have a profound impact on biological activity. For this compound, modifications to the methoxy (B1213986) and hydroxyl groups would be a primary focus.

Scaffold Hopping: This strategy involves replacing the benzo[b]pyrrolizine core with other structurally related or distinct heterocyclic systems to explore new chemical space and potentially discover compounds with improved properties.

Hybrid Molecule Design: Combining the benzo[b]pyrrolizine motif with other known pharmacophores could lead to the development of hybrid molecules with dual or synergistic activities.

The exploration of the chemical diversity of the benzo[b]pyrrolizine class, guided by computational modeling and high-throughput screening, is a promising avenue for identifying novel lead compounds for a range of therapeutic areas.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsPurposeReference
CyclizationReflux in anhydrous DMFA, 24 hoursForm triazolo-pyrazinone core
Condensation2-aminothiophenol, HCl (mild acidic)Introduce benzothiazole moieties

Basic: What spectroscopic methods are employed to characterize this compound?

Answer:
Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, methoxy groups (δ\delta 3.8–4.0 ppm) and aromatic protons (δ\delta 6.5–8.0 ppm) are diagnostic .
  • FTIR : Hydroxyl (\sim3200–3500 cm1^{-1}) and carbonyl (\sim1650–1750 cm1^{-1}) stretches confirm functional groups .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks) .

Note : Discrepancies in NMR integration ratios may arise from tautomerism or impurities, requiring iterative purification .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMFA, DMSO) enhance reaction rates for cyclization steps, while ethanol improves recrystallization purity .
  • Catalysis : Acid catalysts (e.g., HCl) in condensation reactions accelerate imine or amide bond formation .
  • Temperature control : Reflux (100–120°C) ensures complete cyclization but must avoid decomposition .

Example : Microwave-assisted synthesis reduces reaction time by 50% compared to thermal methods, as demonstrated in related pyrazolo-oxazine derivatives .

Advanced: How do computational methods predict the reactivity and stereochemistry of this compound?

Answer:

  • Density Functional Theory (DFT) : Models electron density to predict nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect directs electrophilic substitution to the 8-position .
  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to prioritize derivatives for testing .
  • X-ray crystallography : Resolves stereochemistry (e.g., Z/E isomerism in benzylidene derivatives) .

Q. Table 2: Computational Parameters

MethodSoftware/ToolApplicationReference
DFTGaussian 09Reactivity prediction
Molecular DynamicsGROMACSProtein-ligand interactions

Data Contradiction: How to resolve discrepancies in spectral data during characterization?

Answer:
Common issues and solutions:

  • Overlapping NMR peaks : Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .
  • Unexpected HRMS adducts : Check for sodium/potassium adducts ([M+Na]+^+) and recalibrate instrumentation .
  • FTIR baseline noise : Dry samples thoroughly to eliminate hydroxyl stretches from moisture .

Case Study : A 0.3 ppm shift in 1^1H NMR for a derivative was resolved by confirming tautomeric equilibrium via variable-temperature NMR .

Advanced: What is the role of substituents on the biological activity of derivatives?

Answer:

  • Methoxy group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted compounds .
  • Heterocyclic moieties : Benzothiazole or pyridine rings improve binding to kinase targets (e.g., EGFR) via π-π stacking .
  • Chiral centers : Stereochemistry at the pyrrolizidine ring (e.g., (2R,8S)-configurations) affects selectivity for G-protein-coupled receptors .

Q. Table 3: Structure-Activity Trends

SubstituentBiological EffectReference
8-Benzothiazole↑ Anticancer activity (IC50_{50} < 1 µM)
2-Fluorobenzyl↑ Metabolic stability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.